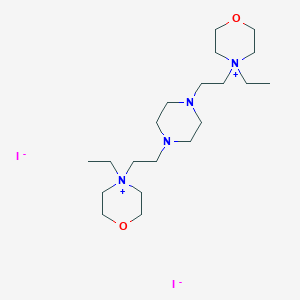
296 HC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is characterized by the presence of morpholinium and piperazine moieties, which are linked by ethylene bridges and terminated with ethyl groups. The diiodide form indicates the presence of two iodine atoms in the structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) typically involves the reaction of morpholine and piperazine derivatives with ethylene dibromide, followed by quaternization with ethyl iodide. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reactions are usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.
Controlled Heating: The reaction mixture is heated under controlled conditions to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
化学反応の分析
Types of Reactions
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by:
Binding: The compound binds to specific sites on the target molecules.
Modulation: Alters the conformation and activity of the targets.
Pathways: Involves pathways related to neurotransmission and ion transport.
類似化合物との比較
Similar Compounds
Morpholinium derivatives: Compounds with similar morpholinium structures.
Piperazine derivatives: Compounds containing piperazine moieties.
Quaternary ammonium compounds: Compounds with similar quaternary ammonium structures.
Uniqueness
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is unique due to its specific combination of morpholinium and piperazine moieties, linked by ethylene bridges and terminated with ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
111530-29-1 |
|---|---|
分子式 |
C20H42I2N4O2 |
分子量 |
624.4 g/mol |
IUPAC名 |
4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
CWXIOJYYRQZVNO-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
正規SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
同義語 |
4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















